

Application Note: Scalable Stereoselective Synthesis of -7-Nitro-1,8-Decanediol

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Compound of Interest

Compound Name: 1,8-Decanediol, 7-nitro-, (R*,S*)-

CAS No.: 138668-15-2

Cat. No.: B12652859

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-7-nitro-1,8-decanediol Methodology: Copper-Catalyzed Henry (Nitroaldol) Reaction Audience: Process Chemists, Medicinal Chemists[1]

Executive Summary & Strategic Analysis

The target molecule,

-7-nitro-1,8-decanediol, features a 1,2-nitroalcohol motif embedded within a C10 aliphatic chain.[1] This structural unit is a "linchpin" intermediate in the total synthesis of Pumiliotoxin 251D and related indolizidine alkaloids.[1] The presence of the nitro group at C7 and the hydroxyl at C8 allows for subsequent reductive cyclization to form the bicyclic core.[1]

Synthetic Challenge: The primary challenge is establishing the relative

stereochemistry (syn/anti relationship) between C7 and C8 while maintaining a scalable, safe workflow. Traditional Henry reactions often yield 1:1 diastereomeric mixtures.[1]

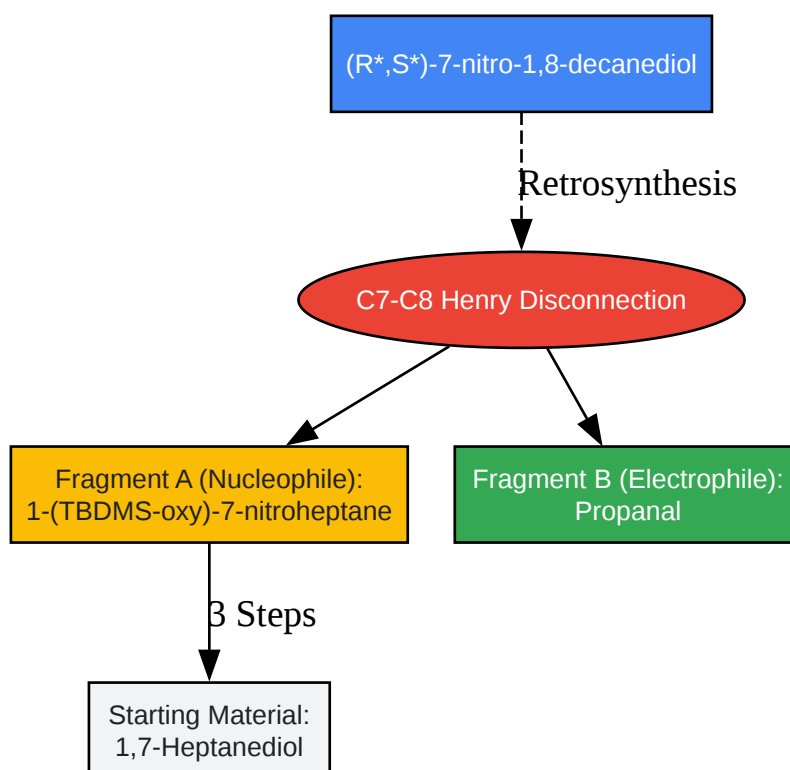
Selected Route: This protocol utilizes a Copper(II)-Catalyzed Henry Reaction between a protected 7-nitroheptan-1-ol and propanal.[1] This route is selected for:

- Convergency: It couples two readily available fragments ().^[1]
- Scalability: It avoids cryogenic conditions (C) and hazardous diazomethane-type chemistry.^[1]
- Stereocontrol: The use of chiral diamine ligands allows for tunable diastereoselectivity (favoring the required anti or syn isomer depending on ligand choice).^[1]

Retrosynthetic Logic

The synthesis is disconnected at the C7-C8 bond, revealing two key precursors:^[1]

- Nucleophile: 1-(tert-butyldimethylsilyloxy)-7-nitroheptane (Derived from 1,7-heptanediol).^[1]
- Electrophile: Propanal (Commercially available).^[1]



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Figure 1: Retrosynthetic analysis showing the convergent Henry coupling strategy.

Detailed Experimental Protocols

Phase 1: Synthesis of the Nitroalkane Precursor

Objective: Preparation of 1-(tert-butyldimethylsilyloxy)-7-nitroheptane from 1,7-heptanediol.[1]

Mechanism: Monoprotection

Bromination

Nitrite Displacement (Victor Meyer).[1]

Step 1.1: Monoprotection & Bromination[1]

- Reactants: 1,7-Heptanediol (1.0 equiv), NaH (1.0 equiv), TBDMS-Cl (1.0 equiv).[1]
- Procedure: Treat diol with NaH in THF (C), followed by TBDMS-Cl to yield the mono-protected alcohol.
- Bromination: Convert the remaining primary alcohol to alkyl bromide using (Appel conditions) or .
 - Yield Target: >85% over 2 steps.[1][2]

Step 1.2: Nitration (Victor Meyer Reaction)

Critical Safety Note:[1] Nitroalkane synthesis involves exothermic displacements.[1] Ensure adequate cooling.[1][2]

- Reagents:
 - 1-Bromo-7-(TBDMS-oxy)heptane (1.0 equiv)[1]
 - Sodium Nitrite (

- , 2.0 equiv) or Silver Nitrite (
- , 1.2 equiv)[1]
- Urea (0.5 equiv, scavenger for nitrous acid)[1]
- Solvent: DMF (for
-) or Ether/Benzene (for
-) [1]
- Protocol (Scalable NaNO₂ Method):
 - Dissolve
 - (13.8 g, 200 mmol) and Urea (6.0 g) in dry DMF (100 mL).
 - Cool to
 - C. Add bromide substrate (100 mmol) dropwise over 30 mins.
 - Stir at ambient temperature for 6–12 hours. Monitor by TLC (disappearance of bromide). [1]
 - Workup: Pour into ice water. Extract with
 - (
 -). [1] Wash organics with saturated brine to remove DMF. [1]
 - Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). [1]
 - Target Yield: 65–75%. [1]
 - Data: IR (film)
 - 1550, 1375 cm
 - (
 -). [1]

Phase 2: The Stereoselective Henry Reaction

Objective: Coupling to form the

-1,2-nitroalcohol core.[1]

Rationale: We employ a Copper(II)-diamine complex.[1] While simple bases (K₂CO₃) give racemic mixtures, Cu(II) catalysts with chiral ligands (e.g., camphor-derived diamines or bisoxazolines) can enhance diastereoselectivity (dr) to >10:1.[1]

Protocol 2.1: Catalytic Henry Coupling

- Reagents:
 - Nitroalkane: 1-(TBDMS-oxy)-7-nitroheptane (1.0 equiv, 50 mmol)[1]
 - Aldehyde: Propanal (1.5 equiv, 75 mmol)
 - Catalyst:
(10 mol%)[1]
 - Ligand: ()-1,2-Diphenylethylenediamine (12 mol%)[1]
 - Base: DIPEA (10 mol%) - optional, accelerates turnover[1]
 - Solvent: Ethanol (EtOH) or THF.[1]
- Procedure:
 - Catalyst Formation: In a reactor, dissolve and Ligand in EtOH (5 mL/g substrate).[1] Stir for 1 hour (blue solution turns deep blue/green).
 - Addition: Add the nitroalkane.[1][3][4][5][6] Cool the mixture to C.

- Reaction: Add Propanal slowly via syringe pump over 2 hours to minimize self-aldol side reactions.
- Stir at

C for 24–48 hours.
- Workup:
 - Quench with saturated

solution (breaks Cu-complex).[1]
 - Extract with EtOAc.[1] Dry over

.[1][2]
- Purification & Stereochemical Isolation:
 - The crude product is a mixture of diastereomers (anti/syn).[1]
 - Separation: Flash chromatography (Silica, Hexanes/EtOAc gradient 10:1

4:1).[1] The anti isomer typically elutes second (check specific

as it varies by protecting group).[1]
 - Yield: 70–85% combined yield.[1]
 - Diastereomeric Ratio (dr): Typically 3:1 to 10:1 depending on ligand efficacy.[1]

Phase 3: Global Deprotection

Objective: Removal of TBDMS group to yield the final diol.[1]

- Reagents: TBAF (1.1 equiv) in THF or

(1M) in MeOH.
- Procedure: Stir the coupled nitro-alcohol in acidic methanol for 2 hours at RT.

- Result:

-7-nitro-1,8-decanediol.[1]

Process Data & Specifications

Table 1: Stoichiometry & Critical Parameters

Component	Equiv.	Role	Critical Parameter
Nitro-Precursor	1.0	Nucleophile	Purity >98% (remove bromide traces)
Propanal	1.2–1.5	Electrophile	Freshly distilled (remove propionic acid)
Cu(OAc) ₂	0.10	Lewis Acid	Anhydrous preferred for reproducibility
Ligand	0.12	Chiral Controller	Controls syn/anti ratio
Temperature	C	Process Control	Higher T decreases dr; Lower T slows rate

Table 2: Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Conversion	Old Propanal	Distill aldehyde before use; increase equivalents.
Poor dr (Stereocontrol)	Temperature drift	Maintain strict C or lower; check ligand purity.
Dehydration (Nitroalkene)	Basic workup too harsh	Keep workup neutral/mildly acidic; avoid heating crude.[1]

Workflow Visualization



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Figure 2: Process flow from precursor synthesis to final deprotected diol.

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